molecular formula C6H9ClO4 B13002687 (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

Cat. No.: B13002687
M. Wt: 180.58 g/mol
InChI Key: MCSUYNRCKYZYJI-ZMIZWQJLSA-N
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Description

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is a chiral compound with significant importance in organic chemistry It is characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a hydroxymethyl group attached to a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. For example, a precursor compound can be treated with thionyl chloride in the presence of a base to introduce the chloro group. The reaction is usually carried out at low temperatures to maintain the integrity of the stereocenters.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Formation of substituted oxolanone derivatives.

Scientific Research Applications

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
  • (3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
  • (3R,4R,5R)-3-iodo-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

Uniqueness

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its fluoro, bromo, and iodo analogs. The chloro group is less reactive than the bromo and iodo groups but more reactive than the fluoro group, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

InChI

InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6-/m1/s1

InChI Key

MCSUYNRCKYZYJI-ZMIZWQJLSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)CO)O)Cl

Canonical SMILES

CC1(C(C(OC1=O)CO)O)Cl

Origin of Product

United States

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